3-Nonadecylcyclohex-2-EN-1-one
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Overview
Description
3-Nonadecylcyclohex-2-EN-1-one: is an organic compound characterized by a cyclohexenone ring substituted with a nonadecyl chain. This compound is part of the enone family, which are known for their versatile chemical reactivity and applications in various fields such as pharmaceuticals, fragrances, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonadecylcyclohex-2-EN-1-one can be achieved through several methods:
Cyclohexenone Synthesis: Cyclohexenone can be synthesized via the Birch reduction of anisole followed by acid hydrolysis.
Industrial Production Methods
Industrial production of cyclohexenones typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . The subsequent alkylation step can be scaled up using continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Nonadecylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: Reduction of the enone can yield cyclohexanol derivatives.
Substitution: The nonadecyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Diketones
Reduction: Cyclohexanol derivatives
Substitution: Substituted cyclohexenones
Scientific Research Applications
3-Nonadecylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and as a building block for materials science.
Mechanism of Action
The mechanism of action of 3-Nonadecylcyclohex-2-EN-1-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidation-reduction reactions.
Pathways: The compound can modulate pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone without the nonadecyl chain.
3-Phenylcyclohex-2-en-1-one: Contains a phenyl group instead of a nonadecyl chain.
Uniqueness
3-Nonadecylcyclohex-2-EN-1-one is unique due to its long nonadecyl chain, which imparts distinct physical and chemical properties compared to other cyclohexenones.
Properties
CAS No. |
102895-89-6 |
---|---|
Molecular Formula |
C25H46O |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
3-nonadecylcyclohex-2-en-1-one |
InChI |
InChI=1S/C25H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-22-25(26)23-24/h23H,2-22H2,1H3 |
InChI Key |
RTFRBESLWPQFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
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